molecular formula C15H16N2O4S B296046 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B296046
M. Wt: 320.4 g/mol
InChI Key: IWTQYSIKQIVUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (DTTCA) is a synthetic compound that has been the subject of extensive scientific research. This compound has been found to have a wide range of potential applications in various fields, including medicine, chemistry, and biology. In

Mechanism of Action

The mechanism of action of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. In addition, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. In addition, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. In vivo studies have shown that 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has neuroprotective effects and can reduce oxidative stress in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. In addition, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. However, one of the main limitations of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. One of the most promising directions is the development of new drugs based on 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. In addition, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. Another future direction is the study of the mechanism of action of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. The exact mechanism of action of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is not fully understood, and further research is needed to elucidate this mechanism. Finally, future research could focus on improving the solubility of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in water, which would make it easier to use in certain experiments.

Synthesis Methods

The synthesis of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves a multi-step process that includes the reaction of 2,5-dimethyl-1,3-thiazolidine-4-carboxylic acid with phthalic anhydride to form the intermediate 2-(phthalimido)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. This intermediate is then reacted with formaldehyde to form the final product, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have a wide range of potential applications in various fields of scientific research. One of the most promising applications of 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is in the field of medicine. 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C15H16N2O4S/c1-15(2)11(14(20)21)16-10(22-15)7-17-12(18)8-5-3-4-6-9(8)13(17)19/h3-6,10-11,16H,7H2,1-2H3,(H,20,21)

InChI Key

IWTQYSIKQIVUJY-UHFFFAOYSA-N

SMILES

CC1(C(NC(S1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.